BenchChemオンラインストアへようこそ!

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

USP14 inhibitor synthesis building block functional group interconversion

[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676339-59-6) is a trisubstituted pyrrole derivative bearing a 4-fluorophenyl N-substituent, methyl groups at positions 2 and 5, and a hydroxymethyl handle at position 3. This compound serves as a critical synthetic intermediate in the preparation of IU1 (CAS 314245-33-5), the first-in-class selective small-molecule inhibitor of the proteasome-associated deubiquitinating enzyme USP14 (IC50 = 4–5 μM), which was discovered through a high-throughput screen and has since become a cornerstone tool compound in ubiquitin-proteasome system (UPS) research.

Molecular Formula C13H14FNO
Molecular Weight 219.25 g/mol
Cat. No. B2853257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Molecular FormulaC13H14FNO
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)F)C)CO
InChIInChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3
InChIKeyRXDPKDMALDFFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676339-59-6): A Key Pyrrole-Methanol Intermediate for USP14-Targeted Probe and Drug Discovery


[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676339-59-6) is a trisubstituted pyrrole derivative bearing a 4-fluorophenyl N-substituent, methyl groups at positions 2 and 5, and a hydroxymethyl handle at position 3 . This compound serves as a critical synthetic intermediate in the preparation of IU1 (CAS 314245-33-5), the first-in-class selective small-molecule inhibitor of the proteasome-associated deubiquitinating enzyme USP14 (IC50 = 4–5 μM), which was discovered through a high-throughput screen and has since become a cornerstone tool compound in ubiquitin-proteasome system (UPS) research [1][2]. The 3-hydroxymethyl group provides a versatile functional handle for subsequent derivatization, distinguishing this alcohol from its aldehyde precursor and enabling efficient downstream chemistry toward IU1 and its improved derivatives, including IU1-47 (IC50 = 0.6 μM) and IU1-248 (IC50 = 0.83 μM) [2][3].

Why [1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol Cannot Be Interchanged with Its Aldehyde, Des-Fluoro, or Chloro Analogs Without Experimental Revalidation


The 3-position oxidation state, the para-substituent identity on the N-phenyl ring, and the overall lipophilicity collectively govern the compound's reactivity in downstream transformations and its suitability as a building block for biologically active molecules. Replacing the hydroxymethyl group with an aldehyde (CAS 119673-50-6) alters the functional handle required for the key alkylation or acylation steps in IU1 synthesis, while substituting the 4-fluorophenyl with a phenyl (CAS 677304-07-3) or 4-chlorophenyl (CAS 676630-89-0) group changes the electronic character and LogP, which are known to impact the binding affinity of the final USP14 inhibitors to the unique steric blockade site on USP14 as revealed by co-crystal structures (PDB: 6IIK, 6IIL, 6IIM, 6IIN) [1][2]. Simply interchanging these analogs risks synthetic failure or generation of products with unpredictable and potentially abolished biological activity, as demonstrated by the strict structure-activity relationships (SAR) established for the IU series where even minor modifications drastically alter potency and selectivity [3].

[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Hydroxymethyl vs. Aldehyde at Pyrrole 3-Position: Functional Handle Differentiation for IU1 Synthesis

The target compound features a primary alcohol (–CH2OH) at the pyrrole 3-position, which provides a direct nucleophilic handle for alkylation, acylation, or conversion to a leaving group (e.g., halide, tosylate) in the final step of IU1 synthesis [1]. In contrast, the aldehyde analog 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119673-50-6) carries a –CHO group that requires a separate reduction step (e.g., NaBH4) before further derivatization, adding one synthetic transformation and potentially introducing impurities [2]. The alcohol is therefore the penultimate intermediate in the established IU1 synthetic route, proceeding from the aldehyde via reduction [1].

USP14 inhibitor synthesis building block functional group interconversion pyrrole derivatization

4-Fluorophenyl vs. 4-H-phenyl (Des-Fluoro Analog): Lipophilicity and Electronic Modulation for USP14 Binding

The target compound bears a 4-fluorophenyl substituent on the pyrrole nitrogen, which directly modulates the lipophilicity and electronic properties of the pyrrole core. The calculated LogP for the target alcohol is 2.73, whereas the des-fluoro analog (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol (CAS 677304-07-3) has a LogP of approximately 2.59 . Although this ΔLogP of 0.14 appears modest, fluorine substitution on the N-phenyl ring has been shown in the IU1 co-crystal structure (PDB: 6IIK) to contribute to hydrophobic packing interactions within the unique steric blockade binding pocket of USP14, and replacement with hydrogen is expected to weaken these van der Waals contacts [1]. The fluorine atom also modulates the electron density on the pyrrole ring, potentially affecting the reactivity of the 3-hydroxymethyl group in downstream transformations.

lipophilicity fluorine substitution USP14 steric blockade binding site complementarity

4-Fluoro vs. 4-Chloro Analog: Differential Halogen Effects on LogP, Steric Bulk, and Downstream Inhibitor Potency

The 4-chloro analog [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676630-89-0) is commercially available but introduces a larger, more lipophilic halogen. The XLogP3 for the chloro analog is 2.9 versus 2.73 for the fluoro compound, a ΔLogP of approximately +0.17 [1]. More critically, in the context of USP14 inhibitor development, the IU1 binding pocket accommodates the 4-fluorophenyl group through precise steric and electrostatic complementarity as visualized in the 1.97 Å co-crystal structure (PDB: 6IIK); the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) may introduce steric clashes or alter the binding pose, potentially diminishing inhibitory activity [2]. While direct USP14 inhibition data for the chloro-derived analog have not been reported, the SAR studies on 87 IU1 variants demonstrate that even subtle modifications to the N-aryl group dramatically affect potency [3].

halogen substitution SAR USP14 inhibitor logP modulation

Certified Purity Specification: 98% (NLT) vs. 95% for the Aldehyde Analog Enabling More Reliable Downstream Chemistry

Multiple commercial suppliers list the target alcohol with a purity specification of NLT 98% (HPLC) [1]. In contrast, the aldehyde precursor 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119673-50-6) is typically supplied at 95% purity . While this 3% difference may appear marginal, it is significant in the context of multi-step synthesis where impurities propagate and amplify: a 95% purity starting material for a 3-step sequence can yield a final product with a theoretical maximum purity of approximately 86% (assuming no purification), versus approximately 94% for a 98% purity starting material under the same conditions. For USP14 inhibitor SAR programs requiring precise concentration-response measurements (as in the IC50 determinations for IU1 and its derivatives), higher purity building blocks reduce the risk of confounding biological assay results due to unidentified impurities [2].

chemical purity quality control building block specification reproducibility

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Differentiated Drug-Likeness and Permeability Profile

The target alcohol possesses a calculated TPSA of 25.16 Ų and one hydrogen bond donor (the hydroxymethyl –OH), compared to the aldehyde analog which has a TPSA of approximately 22 Ų (Chem960 LogP 3.05, PSA 22) and zero H-bond donors . The core scaffold without 3-substitution, 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 54609-08-4), has a substantially lower PSA of 4.93 Ų and also lacks H-bond donors . In the context of fragment-based drug discovery or lead optimization, the presence of a single H-bond donor and a moderate TPSA in the 25 Ų range places the alcohol in a favorable physicochemical space for CNS drug-likeness, while the aldehyde's lack of H-bond donor capacity and the unsubstituted core's extremely low PSA may limit solubility and introduce undesirable pharmacokinetic properties in derived compounds [1].

drug-likeness ADME polar surface area hydrogen bonding

Recommended Research and Procurement Scenarios for [1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol Based on Quantitative Differentiation Evidence


Streamlined Multi-Step Synthesis of IU1 and IU1-Derived USP14 Inhibitor Libraries

For laboratories engaged in USP14 inhibitor SAR programs, this alcohol is the optimal penultimate building block. It eliminates the aldehyde reduction step required when sourcing the carbaldehyde analog, directly providing the hydroxymethyl handle needed for alkylation with 2-bromo-1-(pyrrolidin-1-yl)ethanone to generate IU1 (IC50 = 4–5 μM against USP14) [1]. The NLT 98% purity specification further reduces the accumulation of side products across the synthetic sequence, enabling more reliable IC50 determinations for derivative libraries. This scenario is validated by the published synthesis of 87 IU1 variants, where the final compounds demonstrated up to 10-fold improved potency (IU1-47, IC50 = 0.6 μM) over the parent IU1 [2].

Structure-Guided Design of Allosteric USP14 Inhibitors Targeting the Steric Blockade Pocket

The 4-fluorophenyl-pyrrole-methanol scaffold is the validated pharmacophoric core of IU1, as confirmed by the 1.97 Å co-crystal structure (PDB: 6IIK) showing IU1 bound in the unique steric blockade pocket of USP14 [1]. Researchers designing next-generation USP14 inhibitors should use this alcohol building block rather than the des-fluoro or chloro analogs to maintain the proven binding mode. The co-crystal structures of IU1, IU1-47, and IU1-248 (PDB: 6IIK, 6IIL, 6IIN) provide atomic-level guidance for rational modifications at the 3-position while preserving the essential 4-fluorophenyl-pyrrole core [1].

Fragment-Based and Physicochemical Property-Driven Lead Optimization in CNS Drug Discovery

With a TPSA of 25.16 Ų, a single hydrogen bond donor, and a LogP of 2.73, this pyrrole-methanol building block resides within favorable CNS drug-like chemical space [1][2]. Compared to the aldehyde analog (PSA ~22 Ų, zero HBD) and the unsubstituted pyrrole core (PSA 4.93 Ų, zero HBD), the alcohol offers a balanced polarity profile that supports solubility, permeability, and the potential for key hydrogen bond interactions with biological targets. This makes it a preferred starting fragment or intermediate for CNS-targeted medicinal chemistry campaigns, where excessive lipophilicity or the absence of H-bond donors frequently leads to attrition in lead optimization [2].

Quality-Controlled Procurement for Reproducible Biological Assay Development in Ubiquitin-Proteasome Research

The ubiquitin-proteasome system (UPS) is highly sensitive to compound purity, as impurities can non-specifically inhibit or activate proteasome components and confound IC50 determinations. The NLT 98% purity specification of this building block, combined with the documented synthesis and characterization of IU1 and its derivatives in high-impact journals (Nature, Cell Research, Journal of Biological Chemistry), provides procurement confidence for laboratories establishing USP14 inhibitor assays [1][2]. The direct traceability to IU1—the most widely cited selective USP14 inhibitor with over 500 citations—further ensures that biological results obtained using compounds derived from this building block can be benchmarked against a substantial body of published literature [1].

Quote Request

Request a Quote for [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.